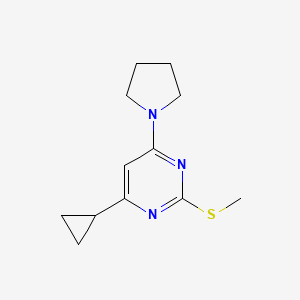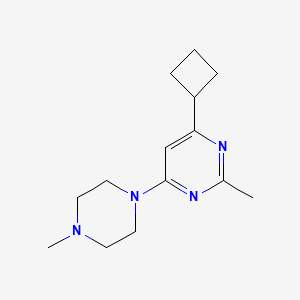
4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, or 4-CPMSP, is a small molecule compound that has been studied for its potential applications in the biomedical field. It is a cyclopropyl-substituted pyrimidine derivative that belongs to the class of heterocyclic compounds. 4-CPMSP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. This compound has also been studied for its potential as an anti-inflammatory and antifungal agent.
科学研究应用
4-CPMSP has been studied for its potential applications in the biomedical field. It has been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, 4-CPMSP has been studied for its anti-inflammatory and antifungal properties. It has also been studied for its potential use in the field of drug delivery and drug targeting.
作用机制
The exact mechanism of action of 4-CPMSP is not yet fully understood. However, it is believed that 4-CPMSP may act as an inhibitor of certain enzymes involved in the metabolism of drugs, thereby increasing the bioavailability of drugs. Additionally, 4-CPMSP may act as an antioxidant, reducing oxidative damage and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPMSP have been studied in both in vitro and in vivo models. In vitro studies have shown that 4-CPMSP is capable of inhibiting the growth of certain cancer cell lines. Additionally, 4-CPMSP has been shown to reduce inflammation and oxidative damage in both in vitro and in vivo models. In vivo studies have also demonstrated that 4-CPMSP is capable of reducing the toxicity of certain drugs, while still maintaining their efficacy.
实验室实验的优点和局限性
The use of 4-CPMSP in laboratory experiments has a number of advantages and limitations. One of the main advantages of 4-CPMSP is its low cost and ease of synthesis. Additionally, 4-CPMSP has been shown to be relatively stable and non-toxic, making it an ideal candidate for use in laboratory experiments. On the other hand, 4-CPMSP is not yet approved for use in humans, and its exact mechanism of action is still not fully understood. Additionally, 4-CPMSP is relatively new and has not been extensively studied, making it difficult to draw conclusions from laboratory experiments.
未来方向
There are a number of potential future directions for the study of 4-CPMSP. One of the main areas of research is the development of more effective and safe drug delivery systems using 4-CPMSP. Additionally, further research is needed to better understand the exact mechanism of action of 4-CPMSP and its potential applications in the treatment of various diseases. Furthermore, further studies are needed to investigate the potential side effects of 4-CPMSP and to determine the optimal dosage for its use in humans. Finally, additional research is needed to investigate the potential use of 4-CPMSP as an antioxidant and anti-inflammatory agent.
合成方法
The synthesis of 4-CPMSP is a multi-step process that involves a number of reactions and purification techniques. The first step in the synthesis is the formation of the cyclopropyl group. This is accomplished by reacting a mixture of methylsulfanylacetaldehyde and cyclopropylbromide in the presence of a base catalyst. The resulting product is then reacted with pyrrolidine to form the desired 4-CPMSP. The compound is then purified by column chromatography and recrystallization.
属性
IUPAC Name |
4-cyclopropyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-16-12-13-10(9-4-5-9)8-11(14-12)15-6-2-3-7-15/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGNYIOFNYHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463392.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463399.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)
![7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463421.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)

![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)